11-Hydroxycodaphniphylline (CAS 1186496-68-3): Structural Architecture, Isolation, and Mechanistic Profiling
11-Hydroxycodaphniphylline (CAS 1186496-68-3): Structural Architecture, Isolation, and Mechanistic Profiling
Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The genus Daphniphyllum is globally recognized in pharmacognosy for biosynthesizing a highly complex, structurally diverse class of polycyclic alkaloids. Among these, 11-Hydroxycodaphniphylline (CAS 1186496-68-3) represents a critical node in the structural mapping of daphniphylline-type alkaloids. First isolated from the leaves of Daphniphyllum subverticillatum in 2009, this compound features an intricate 22-carbon core fused with a 2,8-dioxabicyclo[3.2.1]octane ring system.
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural elucidation, and a self-validating protocol for its isolation.
Chemical Identity & Physicochemical Profiling
11-Hydroxycodaphniphylline is an analog of codaphniphylline and daphnilongeranin D. The defining structural divergence is the presence of a stereospecific hydroxyl group at the C-11 position 1[1]. Understanding these baseline metrics is essential for downstream chromatographic and spectroscopic workflows.
Table 1: Quantitative Data & Physicochemical Properties
| Parameter | Specification | Causality / Relevance |
| IUPAC / Common Name | 11-Hydroxycodaphniphylline | Identifies the specific C-11 hydroxylation on the codaphniphylline skeleton. |
| CAS Registry Number | 1186496-68-3 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₃₀H₄₇NO₄ | Confirmed via HR-ESI-MS at m/z 485.3498 [M]+ 1[1]. |
| Molecular Weight | 485.7 g/mol | Dictates the mass-to-charge ratio parameters in mass spectrometry. |
| Compound Class | Daphniphylline-type Alkaloid | Indicates derivation from six mevalonic acid molecules via a squalene intermediate 2[2]. |
| Solubility Profile | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | High lipophilicity due to the large polycyclic hydrocarbon cage; requires non-polar to moderately polar aprotic solvents for solvation 3[3]. |
| Storage Conditions | 2-8°C (Solid), -20°C (Stock Solutions) | Prevents oxidative degradation of the tertiary amine and hydroxyl groups over time 3[3]. |
Mechanistic Structural Elucidation (The "Why")
In natural product chemistry, structural assignment must be an airtight, self-validating system. The identification of 11-Hydroxycodaphniphylline relies heavily on advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map its dense, fused-ring architecture.
1. Anchoring the Hydroxyl Group (HMBC Causality): To prove that the extra hydroxyl group resides at C-11 rather than another position on the polycyclic cage, researchers rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects carbon-hydrogen couplings across 2 to 3 bonds. In 11-Hydroxycodaphniphylline, the proton at H-11 (δH 3.94) shows strong cross-peaks to C-6, C-9, C-10, and C-17 1[1]. This specific connectivity matrix unambiguously locks the hydroxyl group to the C-11 position.
2. Determining Stereochemistry (ROESY Causality): Establishing the 3D orientation of the molecule is critical for understanding its biological receptor binding. Rotating-frame Overhauser Effect Spectroscopy (ROESY) measures through-space interactions (NOE). A strong ROESY correlation between H-11 and H-9 dictates that these two protons are spatially proximate (on the same face of the rigid fused ring). This interaction confirms that the C-11 hydroxyl group is in the R-configuration 1[1].
Standardized Isolation & Validation Protocol
Extracting trace alkaloids from complex plant matrices requires a methodology that exploits the pH-dependent solubility of amines. The following protocol outlines the self-validating workflow used to isolate 11-Hydroxycodaphniphylline from Daphniphyllum subverticillatum4[4].
Step-by-Step Methodology
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Biomass Maceration:
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Action: Pulverize air-dried leaves of D. subverticillatum and macerate in 95% Ethanol at room temperature.
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Causality: Ethanol acts as an amphiphilic solvent, penetrating the plant cell walls and solubilizing both polar glycosides and moderately non-polar free-base alkaloids.
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Acid-Base Partitioning (The Critical Purification Step):
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Action: Evaporate the ethanol, suspend the residue in acidic water (pH 2-3 using HCl), and partition against petroleum ether. Discard the ether layer.
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Causality: The acidic environment protonates the tertiary amine of the alkaloid, converting it into a highly water-soluble salt. The petroleum ether wash strips away lipophilic impurities (waxes, chlorophyll, sterols) without losing the target compound.
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Action: Basify the aqueous layer to pH 9-10 using NH₄OH, then extract with Chloroform (CHCl₃).
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Causality: Basification deprotonates the amine, returning the alkaloid to its lipophilic "free-base" form, which selectively migrates into the chloroform layer.
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Primary Fractionation:
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Action: Subject the crude alkaloid extract to Silica Gel Column Chromatography using a gradient elution of CHCl₃/MeOH (from 100:0 to 50:50).
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Causality: Separates the complex alkaloid mixture based on polarity. 11-Hydroxycodaphniphylline, possessing a polar hydroxyl group, will elute later than its non-hydroxylated parent, codaphniphylline.
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High-Resolution Purification:
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Action: Purify the target fractions using Preparative HPLC (C18 reverse-phase column) to achieve >98% purity.
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E-E-A-T Validation Checkpoints:
Workflow Visualization
Figure 1: Self-validating isolation and structural verification workflow.
Pharmacological Context & Biosynthetic Significance
While 11-Hydroxycodaphniphylline is primarily studied for its structural novelty, it exists within a highly bioactive family of compounds. Daphniphyllum alkaloids are synthesized in nature via the mevalonic acid pathway, where six mevalonate units condense into a squalene-like intermediate before undergoing spectacular enzymatic folding to create the aza-adamantane or polycyclic cores 2[2].
In the foundational 2009 study that isolated 11-Hydroxycodaphniphylline, co-isolated analogs (such as daphnilongeridine) demonstrated notable cytotoxicity against multiple tumor cell lines, exhibiting IC₅₀ values in the range of 2.4–9.7 µM, as well as activity against human microvascular endothelial cells (HMEC) 4[4]. Consequently, the dense, stereochemically rich scaffold of 11-Hydroxycodaphniphylline serves as a premier template for synthetic chemists aiming to design novel anti-cancer pharmacophores or signaling pathway inhibitors.
References
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PubMed (National Institutes of Health). "Alkaloids from the leaves of Daphniphyllum subverticillatum. J Nat Prod. 2009 Sep;72(9):1669-72". [Link]
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ACS Publications. "Alkaloids from the Leaves of Daphniphyllum subverticillatum".[Link]
